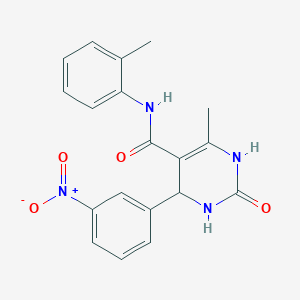

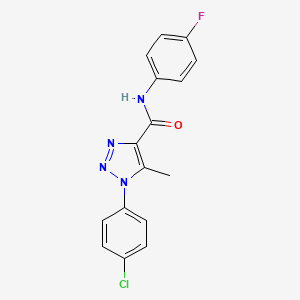

![molecular formula C22H25N3O7S B2507051 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 852141-06-1](/img/structure/B2507051.png)

4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. The structure suggests that it may have potential anti-inflammatory properties, as indicated by similar compounds in the provided papers.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a related compound, involves the conversion of hippuric acid into an oxazolone derivative followed by hydrolysis and treatment with hydrazines to yield various pyrazolone derivatives . Another related synthesis involves the creation of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which demonstrated significant anti-inflammatory activity . These methods could potentially be adapted to synthesize the compound , although specific details of the synthesis would depend on the functional groups present on the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The compound of interest contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms. The presence of substituents such as methanesulfonamido and dimethoxyphenyl groups can significantly influence the molecule's electronic properties and, consequently, its biological activity. In a related study, the crystal structure of a bis(4-methoxyphenyl) pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesis of pyrazole derivatives often involves the formation of hydrazones as intermediates, which can then cyclize to form the pyrazole ring . Additionally, the reaction of pyrazole derivatives with nitric oxide has been studied, leading to the formation of N-nitroso derivatives instead of the desired N-diazen-1-ium-1,2-diolate derivatives . These reactions highlight the reactivity of the pyrazole ring and its substituents, which is essential for the design of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the molecule's polarity, solubility, and stability. For example, the nonlinear optical properties of a bis(4-methoxyphenyl) pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compound, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.

科学的研究の応用

Synthesis and Characterization of Pyrazole Derivatives

- Synthesis Techniques : Research on pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, highlights effective routes for direct synthesis through 3+2 annulation methods. These methods involve Knoevenagel condensation and cyclocondensation reactions, showcasing advanced synthetic techniques that could be applicable to the synthesis of complex compounds like the one (S. Naveen et al., 2021).

Potential Biological Activities

- Enzyme Inhibition : Novel series of pyrazoline type sulfonamides, including derivatives similar in structure to the compound of interest, have been designed for significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase I and II. These compounds showcase a broad spectrum of bioactivities, suggesting potential areas of research for complex compounds like "4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid" (C. Yamali et al., 2020).

Advanced Material Synthesis

- Polymer Modification : Research into the modification of polymers with various compounds, including those with pyrazole structures, indicates potential applications in creating materials with enhanced properties, such as increased thermal stability and potential antibacterial activities. These studies could guide the functionalization of polymers with complex molecules for improved performance in various applications (H. M. Aly et al., 2015).

特性

IUPAC Name |

4-[3-(2,3-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-31-19-6-4-5-16(22(19)32-2)18-13-17(23-25(18)20(26)11-12-21(27)28)14-7-9-15(10-8-14)24-33(3,29)30/h4-10,18,24H,11-13H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVAUGGBRBJGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

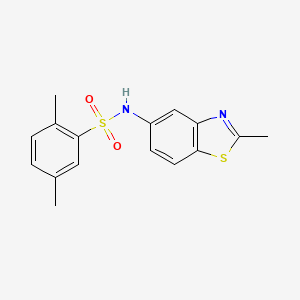

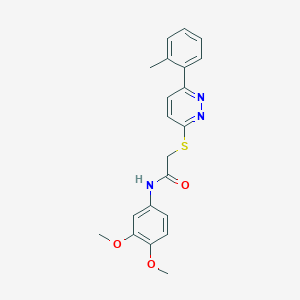

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

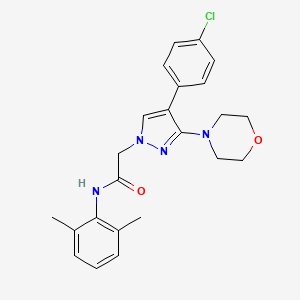

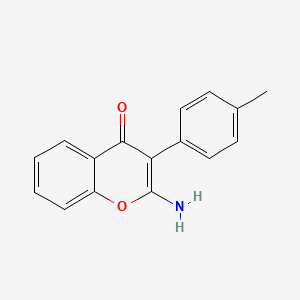

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

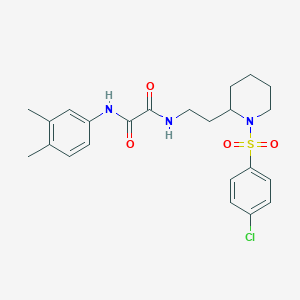

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)